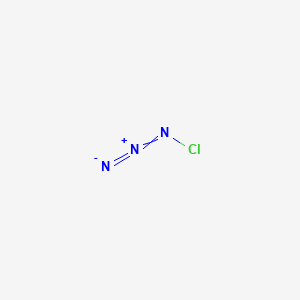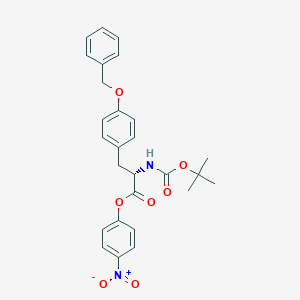
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using specific methods and has various applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has various applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied extensively for its potential as an anti-cancer agent. Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has also been studied for its potential as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. It may also modulate the immune system and reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has various biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo. It may also reduce inflammation and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)-. One direction is to further investigate its mechanism of action. Another direction is to study its potential as a treatment for other diseases, such as autoimmune diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Métodos De Síntesis
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- is synthesized using specific methods. One such method involves the reaction of 2-acetylpyridine and ethyl cyanoacetate in the presence of sodium methoxide. This reaction results in the formation of the intermediate product, which is then treated with hydrochloric acid to obtain the final product.
Propiedades
Número CAS |
14387-64-5 |
|---|---|
Nombre del producto |
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- |
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
N-(5-ethyl-2,6-dioxo-5-phenylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-3-15(11-7-5-4-6-8-11)9-12(16-10(2)18)13(19)17-14(15)20/h4-9H,3H2,1-2H3,(H,16,18)(H,17,19,20) |
Clave InChI |
CJHLYZLMQMLMIU-UHFFFAOYSA-N |
SMILES |
CCC1(C=C(C(=O)NC1=O)NC(=O)C)C2=CC=CC=C2 |
SMILES canónico |
CCC1(C=C(C(=O)NC1=O)NC(=O)C)C2=CC=CC=C2 |
Sinónimos |
N-(1,2,5,6-Tetrahydro-2,6-dioxo-5-ethyl-5-phenylpyridin-3-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



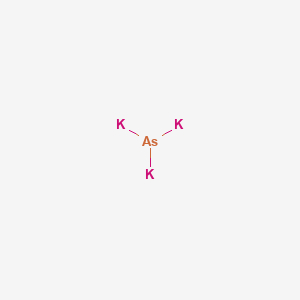


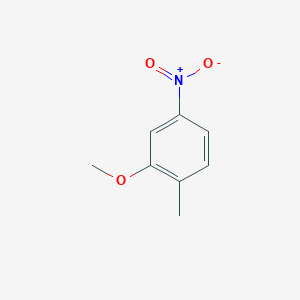
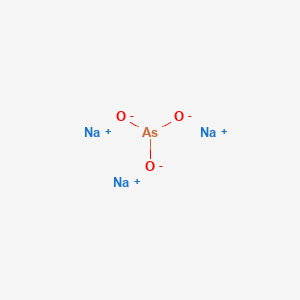
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
